Cas no 2706-56-1 (2-(2-Aminoethyl)pyridine)
2-(2-Aminoethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Pyridin-2-yl)ethanamine
- 2-aminoethylpyridine
- 2-pyridineethanamine
- 2-(2-aminoethyl)pyridine
- 2-(2-pyridyl)ethylamine
- 2-Pyridylethylamine
- 2-Pyridin-2-ylethanamine
- (2-pyridin-2-ylethyl)amine(SALTDATA: FREE)
- 2,6-DINITROTOLUENE
- Demethylbetahistine
- PyCH2CH2NH2
- alpha-Pyridylethylamine
- 2-(pyridin-2-yl)ethan-1-amine
- Lilly 04432
- Pyridineethanamine
- Pyridine, 2-(2-aminoethyl)-
- 2-(2'-Aminoethyl)pyridine
- .alpha.-Pyridylethylamine
- ATW1AH7OJ5
- 2-(2-Pyridinyl)ethanamine
- 2-(2-aminoethyl) pyridine
- 2-(2-aminoethyl)-pyridi
- pyridylethylamine
- 2-(beta-aminoethyl)-pyridine
- AC-15573
- HMS1744P10
- 2-(pyridine-2-yl) ethanamine
- N-(2-(2-PYRIDINYL)ETHYL)AMINE
- 2-(Aminoethyl)pyridine
- 2-Pyridin-2-yl-ethylamine
- STR01672
- AB00732
- (2-PYRIDIN-2-YLETHYL)AMINE
- AKOS000120464
- NSC71989
- NSC 71989
- CHEBI:74024
- NC00318
- 2706-56-1
- Z104478200
- 2-(2-Pyridyl)ethylamine, 95%
- NS00015121
- L000065
- J-016665
- SMR000059100
- AM20070004
- MFCD00006367
- 2-(2-pyridinyl)ethylamine
- CS-W005000
- HMS2051L22
- A818899
- EN300-20439
- 2(2-aminoethyl)pyridine
- TS-01623
- 2-(Pyridin-2-yl)ethylamine
- FT-0608424
- AB1583
- UNII-ATW1AH7OJ5
- 2-2-aminoethylpyridine
- [2-(2-pyridinyl)ethyl]amine
- MLS001424141
- PDSP1_000147
- 2-(2-Aminoethyl)pyridine;2-(2-Pyridyl)ethylamine
- (2-pyridin-2-yl-ethyl)-amine
- BDBM22865
- GEO-00125
- 2-pyridin-2-ylethylamine
- 2-pyridin-2-yl-ethyl amine
- SCHEMBL42445
- CCG-101068
- NSC-71989
- XPQIPUZPSLAZDV-UHFFFAOYSA-
- NCGC00159581-01
- BRD-K17874705-300-01-6
- 2-(.beta.-Aminoethyl)pyridine
- BRD-K17874705-300-02-4
- HMS3393L22
- 2'-AMINOETHYL-2-PYRIDINE
- .alpha.-(2-Aminoethyl)pyridine
- 2-(pyridine-2-yl)ethanamine
- GTPL1197
- CHEMBL32813
- 2-(2-aminoethyl)-pyridine
- InChI=1/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2
- 2-(2-pyridinyl)ethyl amine
- 2-(2-pyridyl)ethyl amine
- (2-aminoethyl)pyridine
- DTXSID5022196
- EINECS 220-295-1
- Q4596923
- 2-(2-amino-ethyl)pyridine
- MLS000028902
- (2-pyridin-2-yl)ethylamine
- BB 0254611
- PD003182
- PDSP2_000146
- DB-047151
- 2-Aminoethylpyridine; 2-Pyridineethanamine;2-(2-Pyridyl)ethylamine
- STK503671
- BRD-K17874705-300-03-2
- A1999
- ALBB-006016
- Lilly-04432
- LY 04432
- ALPHA-(2-AMINOETHYL)PYRIDINE
- 2-(beta-Aminoethyl)pyridine
- DTXCID502196
- 220-295-1
- 2-(2-Aminoethyl)pyridine
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- MDL: MFCD00269640
- Inchi: 1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2
- InChI Key: XPQIPUZPSLAZDV-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1CCN
- BRN: 111208
Computed Properties
- Exact Mass: 122.08400
- Monoisotopic Mass: 122.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 73.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.1
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: Light yellow transparent liquid
- Density: 1.021 g/mL at 25 °C(lit.)
- Boiling Point: 93°C/12mmHg(lit.)
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: n20/D 1.536(lit.)
- Water Partition Coefficient: Soluble in water (partly), and most common polar solvent. Insoluble in non-polar solvents, and oils.
- PSA: 38.91000
- LogP: 1.28310
- Sensitiveness: Air Sensitive
- Solubility: Soluble in water
2-(2-Aminoethyl)pyridine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:2735
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S45-S36/37/39
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- Packing Group:III
- Hazard Level:8
2-(2-Aminoethyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Aminoethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577253-250mg |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577253-500mg |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577253-2.5g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 2.5g |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1999-25g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 98.0%(GC&T) | 25g |
¥1290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1999-5g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 98.0%(GC&T) | 5g |
¥290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A113A-25g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 98% | 25g |
¥510.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A113A-100g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 98% | 100g |
1871CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A113A-5g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 98% | 5g |
¥119.0 | 2022-05-30 | |
| Fluorochem | 013702-1g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 013702-5g |
2-(2-Aminoethyl)pyridine |
2706-56-1 | 98% | 5g |
£14.00 | 2022-02-28 |
2-(2-Aminoethyl)pyridine Suppliers
2-(2-Aminoethyl)pyridine Related Literature
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Magdalena Barwiolek,Edward Szlyk,Andrzej Berg,Andrzej Wojtczak,Tadeusz Muziol,Julia Jezierska Dalton Trans. 2014 43 9924
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans. 2018 47 13902
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Vivian C. Silveira,Mariana P. Abbott,Maurício Cavicchioli,Marcos B. Gon?alves,Helena M. Petrilli,Leandro de Rezende,Antonia T. Amaral,David E. P. Fonseca,Giovanni F. Caramori,Ana M. da Costa Ferreira Dalton Trans. 2013 42 6386
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Vivian C. Silveira,Mariana P. Abbott,Maurício Cavicchioli,Marcos B. Gon?alves,Helena M. Petrilli,Leandro de Rezende,Antonia T. Amaral,David E. P. Fonseca,Giovanni F. Caramori,Ana M. da Costa Ferreira Dalton Trans. 2013 42 6386
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Yuankang Xu,Xiaogang Liu,Jinyan Zhao,Hanyu Wang,Zheng Liu,Xiaofeng Yang,Meishan Pei,Guangyou Zhang New J. Chem. 2019 43 474
Additional information on 2-(2-Aminoethyl)pyridine
Introduction to 2-(2-Aminoethyl)pyridine (CAS No. 2706-56-1)
2-(2-Aminoethyl)pyridine, with the chemical formula C₆H₁₁N₃ and CAS number 2706-56-1, is a significant compound in the field of pharmaceuticals and chemical research. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in drug development, catalysis, and material science. The compound's unique structural features, including a pyridine ring substituted with a 2-aminoethyl side chain, make it a valuable intermediate in synthesizing various bioactive molecules.
The pyridine core of 2-(2-aminoethyl)pyridine contributes to its ability to act as a ligand in coordination chemistry, facilitating the design of metal-organic frameworks (MOFs) and catalysts. Recent studies have highlighted its role in stabilizing transition metal complexes, which are pivotal in homogeneous catalysis for organic transformations. For instance, palladium and nickel complexes derived from this compound have shown enhanced efficiency in cross-coupling reactions, which are fundamental in constructing complex molecular architectures.
In the pharmaceutical domain, 2-(2-aminoethyl)pyridine has been explored as a precursor for several therapeutic agents. Its structural motif is reminiscent of natural products and pharmacophores found in drugs targeting neurological disorders. Notably, derivatives of this compound have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in managing cognitive impairments associated with Alzheimer's disease. The aminoethyl side chain provides a handle for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advances in computational chemistry have further elucidated the reactivity patterns of 2-(2-aminoethyl)pyridine. Molecular modeling studies suggest that its interaction with biological targets can be modulated by subtle changes in its electronic and steric environment. This insight has guided the design of novel analogs with improved pharmacokinetic profiles. For example, computational screening has identified derivatives with enhanced solubility and reduced toxicity, making them more suitable for clinical applications.
The compound's utility extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has been leveraged in the development of corrosion inhibitors and chelating agents. These applications are particularly relevant in industrial settings where metal degradation poses significant challenges. Additionally, the pyridine nitrogen can participate in hydrogen bonding networks, making it a candidate for designing functional polymers and coatings with specific thermal or mechanical properties.
From a synthetic chemistry perspective, 2-(2-aminoethyl)pyridine serves as a versatile building block. Its reactivity allows for diverse functionalization strategies, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling processes. This flexibility has enabled the rapid assembly of complex molecules with potential applications in agrochemicals and specialty chemicals. Recent reports highlight its use in synthesizing novel ligands for asymmetric catalysis, where enantioselective transformations are highly valued.
The environmental impact of 2-(2-aminoethyl)pyridine has also been studied, particularly concerning its biodegradability and potential ecological effects. While it is not classified as a persistent pollutant, its derivatives may exhibit different environmental behaviors depending on their structure. Efforts are ongoing to develop greener synthetic routes that minimize waste and hazardous byproducts. This aligns with broader trends in sustainable chemistry aimed at reducing the environmental footprint of chemical manufacturing processes.
Future research directions for 2-(2-aminoethyl)pyridine include exploring its role in medicinal chemistry beyond traditional drug discovery. Its unique structural features make it an attractive scaffold for developing next-generation therapeutics targeting emerging diseases or resistant pathogens. Furthermore, its potential applications in nanotechnology have not been fully exploited; researchers are investigating its use in designing nanostructured materials for drug delivery systems or sensors.
In summary, 2-(2-aminoethyl)pyridine (CAS No. 2706-56-1) is a multifaceted compound with broad utility across pharmaceuticals, catalysis, and materials science. Its continued study promises to yield new insights into molecular interactions and innovative solutions to scientific challenges. As research progresses,this compound will undoubtedly remain at the forefront of chemical innovation,driving advancements that benefit multiple industries worldwide.
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